molecular formula C21H24Cl2N4O2 B2980575 2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 1902988-96-8

2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2980575
CAS No.: 1902988-96-8
M. Wt: 435.35
InChI Key: UEQZEDUASYYCCL-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide backbone, which is further substituted with a piperidin-4-yl moiety fused to a 5,6,7,8-tetrahydroquinazoline ring. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including anti-inflammatory or enzyme inhibition, as suggested by structurally related compounds . Its synthesis likely involves condensation reactions between chlorinated phenoxyacetic acid derivatives and piperidine-tetrahydroquinazoline precursors, similar to methods described for analogous compounds .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O2/c22-14-5-6-19(17(23)11-14)29-12-20(28)26-15-7-9-27(10-8-15)21-16-3-1-2-4-18(16)24-13-25-21/h5-6,11,13,15H,1-4,7-10,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZEDUASYYCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Group: This step involves the chlorination of phenol to form 2,4-dichlorophenol.

    Attachment of the Acetamide Group: The 2,4-dichlorophenol is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

    Formation of the Piperidinyl Group: The piperidinyl group is synthesized separately, often starting from piperidine and undergoing various modifications.

    Formation of the Tetrahydroquinazolinyl Group: This group is synthesized from quinazoline through hydrogenation.

    Final Coupling: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the piperidinyl and tetrahydroquinazolinyl groups under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and tetrahydroquinazolinyl groups.

    Reduction: Reduction reactions can occur, especially at the dichlorophenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce simpler phenoxy compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its structural complexity.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its tetrahydroquinazoline-piperidine core and 2,4-dichlorophenoxy substituent. Key comparisons with similar molecules include:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference ID
2-(3-Chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Tetrahydroquinazoline-piperidine 3-Chloro-4-methoxyphenyl C22H27ClN4O2 414.93
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) Pyridine 4-Methylpyridin-2-yl C14H12Cl2N2O2 311.16
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl C11H8Cl2N2OS 303.16
2-((2,4-Dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone (2,4-Dichlorophenoxy)methyl C17H13Cl2N3O3 378.21

Key Observations :

  • Bioisosteric Replacements : The tetrahydroquinazoline-piperidine core (target compound) may enhance binding to hydrophobic pockets in enzymes compared to simpler heterocycles like pyridine (Compound 533) or thiazole .
Physicochemical Properties

Melting points and solubility trends for related compounds highlight substituent impacts:

Compound Melting Point (°C) Yield (%) Rf Value Notes Reference ID
N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide 171–173 58 0.28 High polarity due to thioureido group
BK56845 Not reported Higher Cl content increases lipophilicity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 Rigid thiazole ring enhances crystallinity

Key Observations :

  • 2,4-Dichlorophenoxy substituents may lower melting points relative to chlorophenyl groups due to increased conformational flexibility .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound based on diverse scientific studies and findings.

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₂
  • Molecular Weight : 364.307 g/mol
  • CAS Number : 34075-45-1

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. It acts as a synthetic auxin , similar to 2,4-D, which induces uncontrolled growth in plants. However, its effects on mammalian systems are more complex and include modulation of neurotransmitter systems and potential anti-inflammatory pathways.

Anti-inflammatory Effects

Research indicates that derivatives of 2,4-D, including the compound , exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can selectively inhibit the COX-2 enzyme, which is crucial in the inflammatory response. Molecular docking studies showed that these compounds effectively interact with the COX-2 active site, suggesting their potential as therapeutic agents against inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various studies. For instance, it was found to influence acetylcholinesterase (AChE) activity in animal models. A significant reduction in AChE activity was observed after administration of the compound, which correlated with decreased spontaneous locomotor activity and myotonia in rats . These findings suggest that the compound may have implications for neurodegenerative conditions by modulating cholinergic signaling.

Study 1: Effects on Mitochondrial Function

A recent study investigated the toxicological effects of this compound on isolated rat liver mitochondria. The results indicated that exposure to this compound affected mitochondrial membrane integrity and function in a concentration-dependent manner. Notably, it impacted ATP levels and membrane potential without inducing significant oxidative stress .

Study 2: Behavioral Impact in Animal Models

In another study focusing on behavioral changes post-administration of the compound in rodents, researchers noted a marked decrease in locomotor activity following treatment. This behavioral alteration was linked to changes in neuromuscular function due to reduced AChE activity .

Data Table: Summary of Biological Activities

Biological Activity Observation Reference
Anti-inflammatorySelective inhibition of COX-2
NeuroprotectiveReduced AChE activity leading to altered locomotion
Mitochondrial dysfunctionDecreased ATP levels and membrane integrity

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide?

Methodological Answer: The synthesis can be optimized through a multi-step approach:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using 2,4-dichlorophenol and a halogenated intermediate) to form the phenoxyacetamide backbone .
  • Step 2 : Coupling the piperidin-4-yl moiety with 5,6,7,8-tetrahydroquinazolin-4-yl groups via carbodiimide-mediated condensation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane) .
  • Step 3 : Purification via column chromatography or recrystallization from methylene chloride .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of substitutions, particularly for distinguishing dichlorophenoxy and tetrahydroquinazoline moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving steric repulsions and dihedral angles between aromatic rings (e.g., dichlorophenyl and tetrahydroquinazoline groups), which influence conformational stability .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition kinetics against target enzymes (e.g., kinases or proteases linked to tetrahydroquinazoline’s pharmacophore) .
  • In Vitro Cell Models : Dose-response curves in cancer cell lines (e.g., MCF-7 or HeLa) to evaluate cytotoxicity, with IC50_{50} values calculated using nonlinear regression analysis .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare crystal structures (e.g., dihedral angles between dichlorophenyl and tetrahydroquinazoline rings) to identify steric or electronic factors affecting binding .
  • Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites in hepatic microsomes, which may explain species-specific activity variations .

Q. What computational strategies are suitable for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ATP-binding pockets in kinases). Prioritize docking poses with hydrogen bonds between the acetamide carbonyl and conserved lysine residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability, focusing on RMSD fluctuations in the tetrahydroquinazoline-piperidine scaffold .

Q. How to address solubility limitations in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the dichlorophenoxy moiety to enhance aqueous solubility .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC-UV and identify byproducts using HRMS .
  • Plasma Stability Assays : Incubate with rat/human plasma (37°C, 1–4 hours) and quantify remaining compound using LC-MS .

Q. How does isomerism (e.g., axial vs. equatorial conformers) impact activity?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between piperidine protons and tetrahydroquinazoline groups to confirm dominant conformers .
  • Free Energy Calculations : Use umbrella sampling or metadynamics to compare activation barriers for conformational transitions, correlating with IC50_{50} shifts in enzyme assays .

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